(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one
Overview
Description
(2E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one is a useful research compound. Its molecular formula is C16H23NO2 and its molecular weight is 261.36 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Optical Device Applications
- Rahulan et al. (2014) synthesized a chalcone derivative compound and investigated its nonlinear optical properties using a z-scan technique with nanosecond laser pulses. The study found that the compound showed a switchover from saturable absorption to reverse saturable absorption with increased excitation intensity, suggesting potential applications in optical devices like optical limiters (Rahulan, Balamurugan, Meena, Yeap, & Kanakam, 2014).
Synthesis of Heterocyclic Systems
- Selič, Grdadolnik, and Stanovnik (1997) used derivatives of the compound in the synthesis of various heterocyclic systems, including pyrido-pyrimidinones and benzopyran-ones, highlighting its utility in the synthesis of complex organic molecules (Selič, Grdadolnik, & Stanovnik, 1997).
Potential in Biomedicine
- Sasidharan et al. (2018) studied a series of chalcone derivatives as inhibitors of monoamine oxidase, finding that specific derivatives were effective inhibitors. This indicates potential applications in treating diseases related to monoamine neurotransmitters (Sasidharan, Baek, Sreedharannair Leelabaiamma, Kim, & Mathew, 2018).
Application in Nonlinear Optics
- Henari and Asiri (2011) reported investigations into the nonlinear refractive index and absorption coefficient of a similar compound, suggesting its promise for low-power optical limiting and device applications (Henari & Asiri, 2011).
Antimicrobial Activity
- Swarnkar, Ameta, and Vyas (2014) studied the reaction of chalcone derivatives with various hydrazides, leading to the synthesis of pyrazole derivatives. These compounds were screened for antibacterial and antifungal activities, highlighting their potential in antimicrobial applications (Swarnkar, Ameta, & Vyas, 2014).
Fluorescence and Solvatochromic Properties
- Khan, Asiri, and Aqlan (2016) synthesized a derivative and studied its solvatochromic properties, finding applications as a probe for determining critical micelle concentrations, suggesting potential in chemical sensing and analysis (Khan, Asiri, & Aqlan, 2016).
Properties
IUPAC Name |
(E)-3-(dimethylamino)-1-[4-(3-methylbutoxy)phenyl]prop-2-en-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-13(2)10-12-19-15-7-5-14(6-8-15)16(18)9-11-17(3)4/h5-9,11,13H,10,12H2,1-4H3/b11-9+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFDZNTYIOUTANF-PKNBQFBNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)C=CN(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CCOC1=CC=C(C=C1)C(=O)/C=C/N(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.